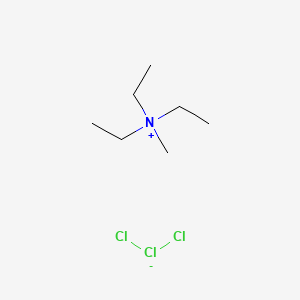
Triethylmethylammonium trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethylmethylammonium trichloride is an ionic liquid composed of an asymmetric triethylmethylammonium cation and a trichloride anion. This compound is notable for its stability and ease of handling compared to elemental chlorine gas, making it a safer alternative for various chemical processes .
準備方法
Triethylmethylammonium trichloride is synthesized by reacting triethylmethylammonium chloride with elemental chlorine gas. The reaction can be represented as follows :
[ \text{[NEt}_3\text{Me]Cl} + \text{Cl}_2 \rightarrow \text{[NEt}_3\text{Me][Cl}_3\text{]} ]
This reaction typically occurs under controlled conditions to ensure the safe handling of chlorine gas. The resulting product is a yellow liquid at room temperature .
化学反応の分析
Triethylmethylammonium trichloride undergoes various chemical reactions, including:
Chlorination: It can chlorinate alkenes to form vicinal 1,2-dichloroalkanes.
Oxidation: It reacts with carbon monoxide to form phosgene, with carbon monoxide being oxidized at room temperature.
Substitution: It can participate in electrophilic addition reactions, such as the addition to lycopene.
Common reagents and conditions for these reactions include the use of elemental chlorine and controlled environments to manage the reactivity of the compound .
科学的研究の応用
Triethylmethylammonium trichloride has several scientific research applications:
作用機序
The mechanism of action of triethylmethylammonium trichloride involves the formation of a donor-acceptor complex between the chloride anion and a dichlorine molecule. The chloride anion donates electron density to the σ-hole of the dichlorine molecule, forming the trichloride anion with a linear geometry . This interaction allows the compound to participate in various chemical reactions, such as chlorination and oxidation .
類似化合物との比較
Triethylmethylammonium trichloride is similar to other polychloride salts, such as tetraethylammonium trichloride. it is unique due to its asymmetric cation and its liquid state at room temperature, which makes it easier to handle than solid polychlorides . Other similar compounds include:
Tetraethylammonium trichloride: Similar reactivity but exists as a solid.
Methyltriethylammonium chloride: Used as a phase transfer catalyst but does not form polychlorides.
These comparisons highlight the unique properties of this compound, particularly its stability and ease of handling.
特性
InChI |
InChI=1S/C7H18N.Cl3/c1-5-8(4,6-2)7-3;1-3-2/h5-7H2,1-4H3;/q+1;-1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFQYOSNSCXXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC.Cl[Cl-]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl3N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
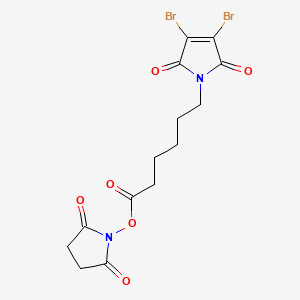
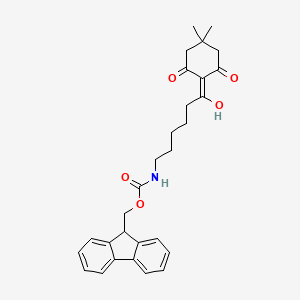
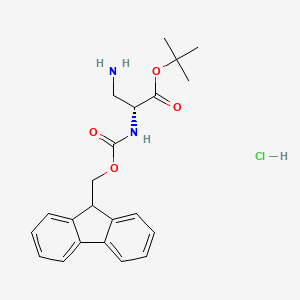
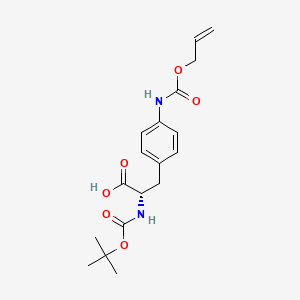
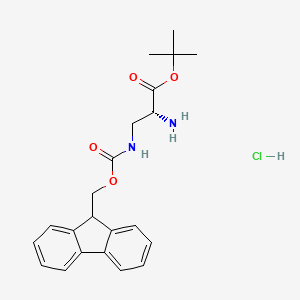
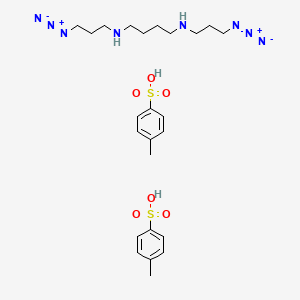
![cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)](/img/structure/B6288602.png)

![Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate](/img/structure/B6288639.png)
![(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-2-methylpropane-2-sulfinamide](/img/structure/B6288645.png)
![(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B6288651.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288669.png)
![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288673.png)
![(R)-N-[1-(2-dicyclohexylphosphanylphenyl)cyclohexyl]-2-methylpropane-2-sulfinamide](/img/structure/B6288681.png)
